

H-Dap(boc)-ome hcl for peptide stapling techniques

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An In-Depth Guide to Peptide Stapling: Methodologies, Protocols, and the Role of Specialized Amino Acids

Authored by a Senior Application Scientist

Abstract

Peptide stapling is a transformative strategy in medicinal chemistry and chemical biology, designed to constrain peptides into their bioactive α -helical conformation. This conformational rigidity enhances target affinity, improves proteolytic resistance, and often increases cell permeability, addressing the primary limitations of linear peptide therapeutics.[1][2] This guide provides a comprehensive overview of the predominant stapling technique—all-hydrocarbon stapling via Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)—and clarifies the application of other specialized amino acids, such as $N\beta$ -Boc-L-2,3-diaminopropionic acid methyl ester hydrochloride (H-Dap(Boc)-OMe·HCl), in alternative cyclization strategies like lactam bridge formation. We present detailed, field-proven protocols for researchers, scientists, and drug development professionals to successfully design, synthesize, and characterize these powerful molecular tools.

The Strategic Imperative for Peptide Cyclization

Native peptides excised from their parent proteins often lose their secondary structure, leading to poor stability and low binding affinity.[3] Peptide cyclization strategies are employed to overcome these limitations by introducing a covalent cross-link between amino acid side chains. This pre-organizes the peptide into a specific conformation, reducing the entropic penalty upon binding to its target.[4]

Several methods for peptide cyclization have been established, each with unique advantages:

- **All-Hydrocarbon Stapling:** Utilizes Ring-Closing Metathesis (RCM) to form a stable, proteolytically resistant carbon-carbon double bond between two unnatural amino acids bearing alkenyl side chains. This is the most widely adopted method for stabilizing α -helices. [5]
- **Lactam Bridge Formation:** Forms a classic amide bond between the side chains of an acidic amino acid (e.g., Aspartic or Glutamic acid) and a basic amino acid (e.g., Lysine or Ornithine), including unnatural diaminopropionic acid (Dap) derivatives.[2]
- **Thiol-Based Stapling:** Involves linking two cysteine residues through various chemical linkers.[6]
- **Triazole Stapling ("Click Chemistry"):** Employs a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create a stable triazole linkage.[4][7]

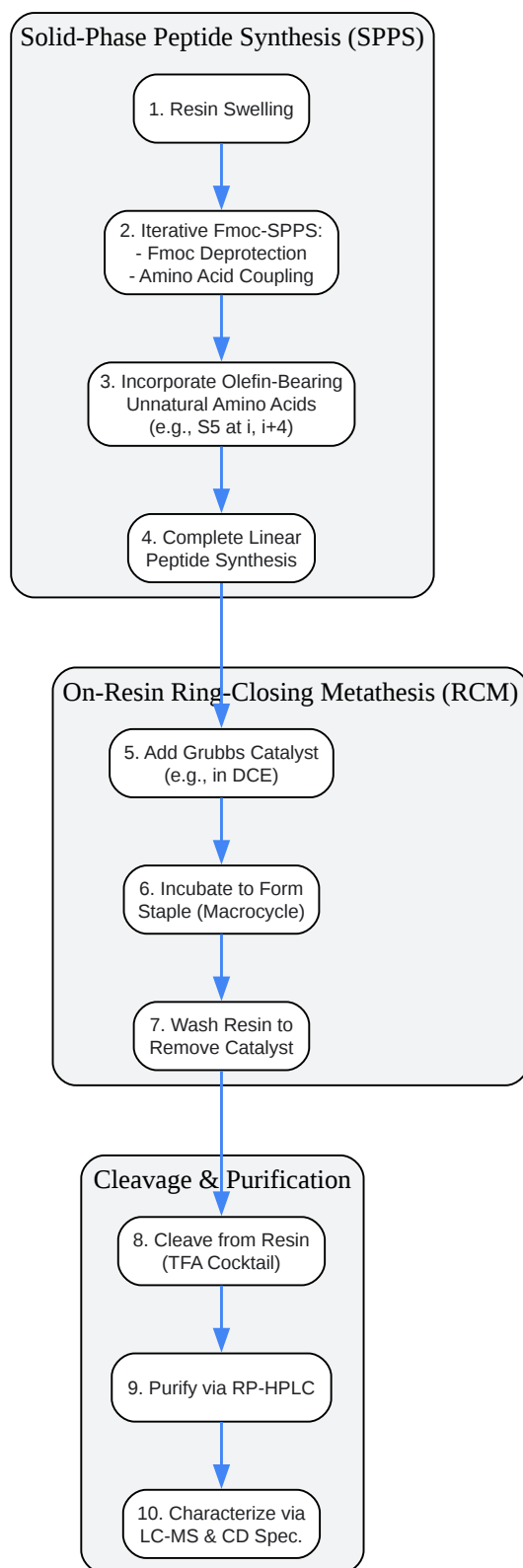
This guide will focus primarily on the gold standard—all-hydrocarbon stapling—while also providing a protocol for lactam bridge formation, the relevant application for H-Dap(Boc)-OMe·HCl derivatives.

Mechanism & Workflow: All-Hydrocarbon Stapling via RCM

All-hydrocarbon stapling is exceptionally effective for mimicking the native α -helix. The process relies on incorporating two specialized, α,α -disubstituted amino acids with terminal olefin side chains into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS).[1] A ruthenium-

based catalyst, such as a Grubbs catalyst, is then used to catalyze the formation of a macrocyclic hydrocarbon bridge.[4]

The general workflow for this process is outlined below.



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Figure 1: Experimental workflow for all-hydrocarbon peptide stapling.

The mechanism of the Grubbs catalyst involves a series of [2+2] cycloaddition and cycloreversion steps, which effectively "swap" the alkylidene groups of the catalyst and the two olefinic side chains, releasing ethylene gas and forming the desired macrocycle.[8][9] The on-resin approach is highly efficient due to the "pseudo-dilution" effect, which favors intramolecular over intermolecular reactions.[7]

The Role of H-Dap(Boc)-OMe·HCl in Peptide Cyclization

It is critical to select the correct building blocks for the desired chemistry. The specified compound, H-Dap(Boc)-OMe·HCl (N β -Boc-L-2,3-diaminopropionic acid methyl ester hydrochloride), does not contain the requisite alkenyl side chain for RCM-based hydrocarbon stapling.[10][11] Its chemical structure is suited for a different, yet valuable, cyclization method: lactam bridge formation.

Figure 2: Comparison of amino acids for different stapling techniques.

In lactamization, the side-chain amine of a Dap residue (once the Boc protecting group is removed) is reacted with the side-chain carboxylic acid of a residue like Aspartic Acid (Asp) or Glutamic Acid (Glu). This forms a stable amide bond, creating the macrocycle. This requires an orthogonal protection strategy during SPPS to selectively deprotect the side chains intended for cyclization without affecting other parts of the peptide.

The following sections provide detailed protocols for both all-hydrocarbon stapling (the most common technique) and a methodology for lactam bridge formation.

Application Protocol: All-Hydrocarbon Stapling of an α -Helical Peptide

This protocol describes the synthesis of a model 12-amino-acid peptide with an (i, i+4) staple using two (S)-2-(4'-pentenyl)alanine (S5) residues.

Part A: Materials and Reagents

Reagent/Material	Grade	Supplier Example	Purpose
Rink Amide MBHA Resin	100-200 mesh, ~0.5 mmol/g	Sigma-Aldrich, Bachem	Solid support for peptide synthesis
Fmoc-Protected Amino Acids	Synthesis Grade	ChemPep, Bachem	Standard peptide building blocks
Fmoc-S5-OH	>98% Purity	Anaspec, ChemPep	Unnatural amino acid for stapling
N,N-Dimethylformamide (DMF)	Peptide Synthesis Grade	Fisher Scientific	Primary solvent for SPPS
Dichloromethane (DCM)	ACS Grade	VWR	Solvent for resin washing and swelling
Piperidine	ACS Grade	Sigma-Aldrich	Reagent for Fmoc deprotection
HATU	>99% Purity	Gyros Protein Tech.	Coupling reagent (activator)
N,N-Diisopropylethylamine (DIEA)	Peptide Synthesis Grade	Sigma-Aldrich	Activation base
Grubbs Catalyst, 1st Generation	>97% Purity	Sigma-Aldrich	Ruthenium catalyst for RCM
1,2-Dichloroethane (DCE)	Anhydrous	Acros Organics	Solvent for RCM reaction
Trifluoroacetic Acid (TFA)	Reagent Grade	Fisher Scientific	Cleavage of peptide from resin
Triisopropylsilane (TIS)	>98% Purity	Sigma-Aldrich	Scavenger for cleavage
Acetonitrile (ACN)	HPLC Grade	Fisher Scientific	Mobile phase for RP-HPLC

Water

HPLC Grade

VWR

Mobile phase for RP-
HPLC

Part B: Step-by-Step Methodology

I. Solid-Phase Peptide Synthesis (Fmoc-SPPS)

Causality: This phase builds the linear peptide on a solid support, which simplifies purification between steps by allowing for simple washing and filtration.^[4] We use Fmoc chemistry, which is base-labile and compatible with acid-labile side-chain protecting groups.

- Resin Preparation: Swell 100 mg (~0.05 mmol) of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
- Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (3x) and DCM (3x).
- Amino Acid Coupling:
 - For standard amino acids: In a separate vial, pre-activate 4 equivalents (0.2 mmol) of the Fmoc-amino acid with 3.95 equivalents of HATU and 8 equivalents of DIEA in DMF for 2-3 minutes. Add this solution to the resin and couple for 45-60 minutes.
 - For Fmoc-S5-OH and the subsequent residue: Due to steric hindrance, use a longer coupling time (2 x 60 min) or a double coupling protocol to ensure complete reaction.^[3] The use of a highly efficient coupling reagent like HATU is crucial here.^[12]
- Wash: After each coupling, wash the resin with DMF (3x) and DCM (3x).
- Iteration: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-S5-OH at positions *i* and *i*+4.
- Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2). The N-terminus can be acetylated at this stage if required.

II. On-Resin Ring-Closing Metathesis (RCM)

Causality: Performing the RCM step on-resin prevents peptide aggregation and favors the desired intramolecular cyclization.[7] The Grubbs 1st generation catalyst is robust and effective for this purpose, though 2nd or 3rd generation catalysts can also be used and may offer faster kinetics.[13]

- Resin Preparation: Wash the fully synthesized, N-terminally deprotected (or capped) peptide-resin extensively with DCM to remove all traces of DMF. Dry the resin under a stream of nitrogen.
- Catalyst Solution: In a nitrogen-purged glove box or under an inert atmosphere, prepare a ~10 mM solution of Grubbs 1st Generation Catalyst in anhydrous DCE. Note: The catalyst is sensitive to air and moisture.
- Metathesis Reaction: Add the catalyst solution (e.g., 2 mL for 0.05 mmol scale) to the resin. Bubble nitrogen gently through the suspension and stir at room temperature for 2-4 hours. The solution will typically change color from purple to brown as the reaction proceeds.[3] For difficult sequences, gentle heating (40-50 °C) or using microwave irradiation can accelerate the reaction.[13][14]
- Reaction Repetition (Optional but Recommended): Drain the catalyst solution, wash the resin with DCE, and add a fresh batch of catalyst solution for another 2-4 hours to drive the reaction to completion.[3]
- Final Wash: Thoroughly wash the resin with DCE (3x), DCM (3x), and DMF (3x) to remove all residual catalyst and byproducts. Dry the resin.

III. Cleavage, Purification, and Characterization

Causality: A strong acid cocktail is required to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously. Scavengers like TIS are essential to prevent side reactions with reactive carbocations generated during cleavage.

- Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v) for 2-3 hours at room temperature.
- Precipitation: Filter the cleavage solution to remove the resin beads and precipitate the crude peptide by adding it to cold diethyl ether.

- Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether once more. Dry the crude peptide pellet.
- Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/Water) and purify using preparative RP-HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
- Characterization:
 - Confirm the purity of the collected fractions using analytical RP-HPLC.[6]
 - Verify the identity and molecular weight of the final product using LC-MS.[15]
 - (Optional) Use Circular Dichroism (CD) spectroscopy to confirm an increase in α -helicity compared to the unstapled linear precursor.[16]

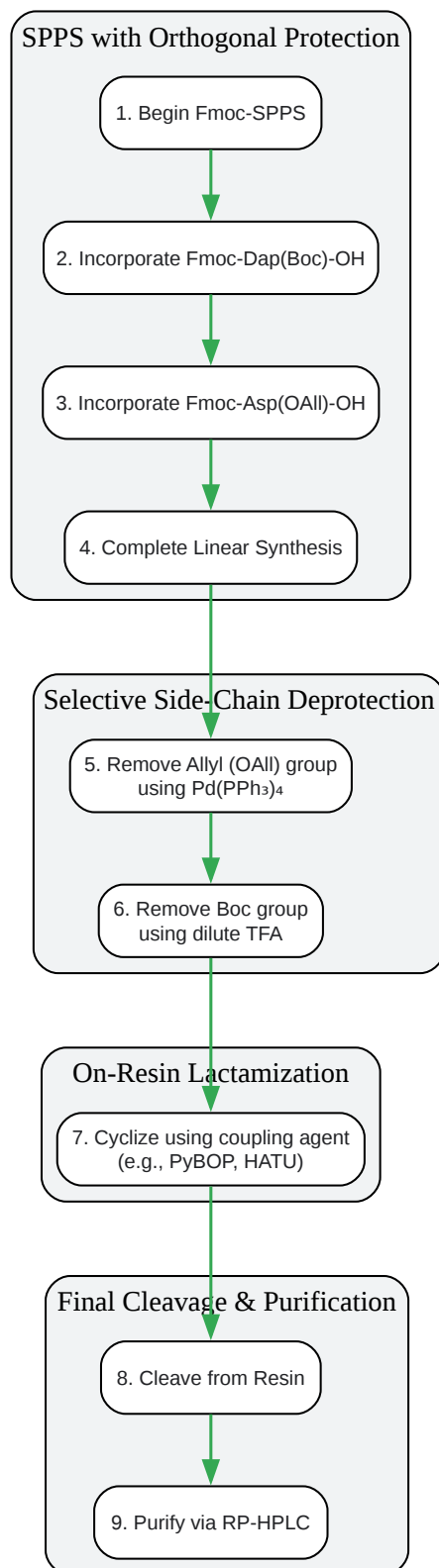
Part C: Expected Data

For a hypothetical 12-amino acid peptide with a calculated monoisotopic mass of 1450.8 Da, the characterization data would be summarized as follows:

Analysis Method	Parameter	Expected Result	Observed Result
LC-MS	[M+H] ⁺	1451.8 Da	1451.9 Da
	[M+2H] ²⁺	726.4 Da	726.5 Da
Analytical HPLC	Purity	>95%	97.2%
Retention Time	Dependent on sequence & column	15.8 min	
CD Spectroscopy	Molar Ellipticity	Characteristic α -helical minima at ~208 & 222 nm	Confirmed

Protocol Outline: Lactam Bridge Formation Using a Dap Derivative

This protocol leverages a building block like Fmoc-Dap(Boc)-OH for cyclization with an acidic residue.



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Figure 3: Workflow for Lactam Bridge Formation.

- SPPS: Synthesize the linear peptide using Fmoc-SPPS, incorporating Fmoc-Dap(Boc)-OH and an orthogonally protected acidic residue like Fmoc-Asp(OAll)-OH at the desired positions.
- Orthogonal Deprotection:
 - Selectively remove the Allyl (OAll) protecting group from the Asp side chain using a palladium catalyst (e.g., Pd(PPh₃)₄) on-resin.
 - Selectively remove the Boc protecting group from the Dap side chain using mild acid treatment (e.g., dilute TFA in DCM) that does not cleave other side-chain protecting groups.
- On-Resin Cyclization: Add a standard peptide coupling reagent (e.g., HATU, PyBOP) with a base (e.g., DIEA) to the resin to catalyze the formation of the amide (lactam) bond between the now-free side-chain amine and carboxylic acid.
- Cleavage and Purification: Cleave the cyclized peptide from the resin and purify it using the same methods described in the hydrocarbon stapling protocol.

Conclusion

Peptide stapling is a robust and versatile technology for enhancing the therapeutic properties of peptides. While all-hydrocarbon stapling via RCM is the most prevalent method for stabilizing α -helical structures, other techniques like lactam bridge formation offer valuable alternatives for peptide macrocyclization. The successful application of these techniques hinges on a solid understanding of the underlying chemistry, the careful selection of appropriate unnatural amino acid building blocks, and the meticulous execution of optimized protocols. This guide provides the foundational knowledge and actionable procedures to empower researchers to harness the full potential of stapled peptides in their scientific endeavors.

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